molecular formula C19H18N4O B2886838 2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097900-99-5

2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B2886838
CAS No.: 2097900-99-5
M. Wt: 318.38
InChI Key: LIVDBPYOISRWHG-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a complex organic compound that features a naphthalene ring, a pyridazine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common method involves the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at positions on the naphthalene or pyridazine rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it might inhibit certain enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is unique due to the combination of its three distinct rings (naphthalene, pyridazine, and azetidine), which confer specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

2-naphthalen-1-yl-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(11-15-7-3-6-14-5-1-2-8-17(14)15)23-12-16(13-23)21-18-9-4-10-20-22-18/h1-10,16H,11-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVDBPYOISRWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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